Superior Inhibitory Potency Against LTA4H Epoxide Hydrolase Activity Relative to Dimethyl Analog
2-(4-Phenoxyphenoxy)ethanamine inhibits the epoxide hydrolase activity of human recombinant LTA4H with an IC50 of 35 nM [1]. In a direct comparison, the structurally related N,N-dimethyl analog (DP8) exhibits an IC50 of 60 nM under comparable assay conditions [2]. This represents a 1.7-fold greater potency for the primary amine compound.
| Evidence Dimension | LTA4H epoxide hydrolase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 35 nM |
| Comparator Or Baseline | N,N-dimethyl-2-(4-phenoxyphenoxy)ethanamine (DP8), IC50 = 60 nM |
| Quantified Difference | 1.7-fold lower IC50 (higher potency) |
| Conditions | Human recombinant LTA4H expressed in E. coli; assessed via LTB4 production |
Why This Matters
For researchers designing LTA4H inhibitors, the 1.7-fold potency advantage of the primary amine over the N,N-dimethyl analog can translate to lower required concentrations and potentially improved efficacy in cellular or in vivo models.
- [1] BindingDB. BDBM50246062: 2-(4-phenoxyphenoxy)ethanamine (CHEMBL472386). Affinity Data: IC50 35 nM (LTA4H epoxide hydrolase). View Source
- [2] RCSB PDB. 5AEN: Structure of human Leukotriene A4 hydrolase in complex with inhibitor dimethyl(2-(4-phenoxyphenoxy)ethyl)amine. DOI: 10.2210/pdb5aen/pdb. IC50: 60 nM. View Source
